Tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H20BrFN2O3 It is a piperazine derivative, which means it contains a piperazine ring, a common structural motif in medicinal chemistry
Preparation Methods
The synthesis of tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-bromo-3-fluorophenyl)piperazine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the chloroformate . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents such as hydrogen peroxide or sodium borohydride.
Scientific Research Applications
Tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
- Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromo-3-methylphenyl)piperazine-1-carboxylate
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can significantly affect their chemical properties and biological activities .
Properties
Molecular Formula |
C15H20BrFN2O2 |
---|---|
Molecular Weight |
359.23 g/mol |
IUPAC Name |
tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20BrFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-4-5-12(16)13(17)10-11/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
IGEWAIGREWXQNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.